molecular formula C10H8ClNO2S B1359542 (4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one CAS No. 1142199-93-6

(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one

Cat. No.: B1359542
CAS No.: 1142199-93-6
M. Wt: 241.69 g/mol
InChI Key: QEFMHXQCTYIMNC-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with chloromethyl isocyanate under basic conditions. The reaction proceeds through a cyclization mechanism to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the isoxazole ring.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-4-[(2-thienyl)methylene]isoxazol-5(4H)-one
  • 3-(chloromethyl)-4-[(3-methyl-2-thienyl)methylene]isoxazol-5(4H)-one
  • 3-(chloromethyl)-4-[(4-methyl-2-thienyl)methylene]isoxazol-5(4H)-one

Uniqueness

(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one is unique due to the presence of the 5-methyl-2-thienyl group, which can impart specific biological activities and chemical reactivity. This structural feature distinguishes it from other similar compounds and can influence its interaction with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-6-2-3-7(15-6)4-8-9(5-11)12-14-10(8)13/h2-4H,5H2,1H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFMHXQCTYIMNC-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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